2,3-Diamino-4-methoxypyridine
Overview
Description
2,3-Diamino-4-methoxypyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The specific structure of this compound includes two amino groups at the 2 and 3 positions and a methoxy group at the 4 position on the pyridine ring.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves starting from halopyridines and performing a series of reactions such as substitution, oxidation, nitration, and ammoniation. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps, with the structure confirmed by various spectroscopic methods . Similarly, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-dichloropyridine, achieving an overall yield of 60.6% . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the structure of 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine was determined using crystallography, revealing an almost coplanar arrangement of the pyridyl rings due to an intramolecular hydrogen bond . This type of analysis is crucial for confirming the structure of synthesized compounds like this compound.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including the formation of coordination compounds and Schiff bases. For instance, 5,5'-diamino-2,2'-bipyridine can be transformed into ligands that form coordination compounds with metals such as titanium and zinc . Schiff bases derived from 3,4-diaminopyridine have been synthesized and characterized, with their molecular structures determined by X-ray crystallography . These reactions are indicative of the reactivity of amino-substituted pyridines, which would also apply to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and acidity, are influenced by their functional groups. For example, the acidic dissociation constant of 2-ethoxy-3-hydroxy-4,6-dinitropyridine was evaluated to understand its behavior in different environments . The solubility and stability of coordination compounds formed by pyridine derivatives can be affected by factors such as solvent, temperature, and the presence of metal cations . These properties are essential for the practical application of compounds like this compound in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Pathways : 2,3-Diamino-4-methoxypyridine is synthesized from derivatives like 3,5-dichloropyridine through various chemical reactions, including substitution, oxidation, nitration, and ammoniation. The reaction activities of similar compounds, like 3-methoxy-5-chloro-2,6-dinitropyridine, have been analyzed to understand their chemical behavior and potential applications (C. Jun, 2007).
Formation of Pyridyne : Research on compounds closely related to this compound, such as 4-methoxy-2,3-pyridyne, has been conducted. These compounds have been used as precursors in chemical reactions, showcasing their utility in forming reactive intermediates in organic synthesis (M. Walters, J. J. Shay, 1995).
Utilization in Lycopodium Alkaloid Synthesis : A methoxypyridine, which is structurally similar to this compound, has been used in the synthesis of Lycopodium alkaloids. This indicates the potential of such compounds in complex organic syntheses, particularly in the formation of natural products and pharmaceuticals (Vishnumaya Bisai, R. Sarpong, 2010).
Mixed Ligand Cu(II) Complexes : The compound has been used in the synthesis of novel mixed-ligand Cu(II) complexes. These complexes have potential applications in fields such as catalysis, material science, and potentially in medicinal chemistry (H. İlkimen, 2019).
Applications in Corrosion Inhibition
- Corrosion Inhibitors : Derivatives of chromenopyridine, which include compounds like 2,4-diamino-5-phenoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile, have been studied as corrosion inhibitors. These studies highlight the potential use of this compound derivatives in protecting metals from corrosion, particularly in acidic environments (K. R. Ansari, M. Quraishi, Ambrish Singh, 2017).
Safety and Hazards
properties
IUPAC Name |
4-methoxypyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMYMHQOWIHQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436763 | |
Record name | 2,3-Diamino-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127356-16-5 | |
Record name | 4-Methoxy-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127356-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diamino-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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